Ortho-Bromo vs. Ortho-Chloro: Solid-State Conformation and Hydrogen-Bonding Architecture Dictate Crystallization and Formulation Behavior
The ortho-bromo substitution imposes a different solid-state packing arrangement compared to the ortho-chloro analog. In 2-chloro-N-(3,5-dimethylphenyl)benzamide, the amide O atom is anti to the ortho-Cl, and the amide plane forms dihedral angles of 61.2(6)° with the benzoyl ring and 42.2(8)° with the aniline ring; N–H···O hydrogen bonds link molecules into infinite chains [1]. For the bromo analog, a single-crystal X-ray structure has not been reported; however, the larger van der Waals radius of Br (1.85 Å) vs. Cl (1.75 Å) predicts a larger dihedral angle between the benzoyl and amide planes and altered hydrogen-bond geometry. This difference becomes critical during scale-up: different crystal habits affect filtration, drying, and milling.
| Evidence Dimension | Dihedral angle between amide group and benzoyl ring (crystal structure) |
|---|---|
| Target Compound Data | Not experimentally determined; predicted >61.2° based on bromine van der Waals radius [2] |
| Comparator Or Baseline | 2-Chloro-N-(3,5-dimethylphenyl)benzamide: 61.2(6)° [1] |
| Quantified Difference | Qualitative: larger halogen → larger dihedral angle; exact value requires X-ray data |
| Conditions | Single-crystal X-ray diffraction at 173 K (chloro data); predicted for bromo analog |
Why This Matters
Differences in primary crystal packing affect solubility, dissolution rate, and processability—directly impacting formulation development and manufacturing cost.
- [1] Gowda BT, Foro S, Sowmya BP, Fuess H. 2-Chloro-N-(3,5-dimethylphenyl)benzamide. Acta Crystallogr Sect E Struct Rep Online. 2009;65(Pt 3):o557. View Source
- [2] Bondi A. van der Waals Volumes and Radii. J Phys Chem. 1964;68(3):441-451. View Source
